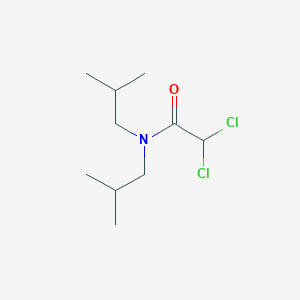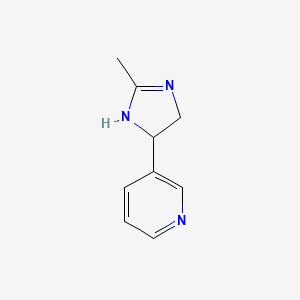
2-Methyl-5-(3-pyridyl)-2-imidazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(3-pyridyl)-2-imidazoline is a heterocyclic organic compound that features both an imidazoline ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-pyridyl)-2-imidazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridylacetonitrile with ethylenediamine under acidic conditions to form the imidazoline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(3-pyridyl)-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and imidazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: N-oxides of the imidazoline and pyridine rings.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolines and pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-5-(3-pyridyl)-2-imidazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(3-pyridyl)-2-imidazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(3-pyridyl)-2-imidazolidine: A reduced form of the imidazoline compound.
3-Pyridylacetonitrile: A precursor used in the synthesis of 2-Methyl-5-(3-pyridyl)-2-imidazoline.
2-Methyl-5-(3-pyridyl)-2-oxazoline: A structurally similar compound with an oxazoline ring instead of an imidazoline ring.
Uniqueness
This compound is unique due to its specific combination of an imidazoline ring and a pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
3-(2-methyl-4,5-dihydro-1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C9H11N3/c1-7-11-6-9(12-7)8-3-2-4-10-5-8/h2-5,9H,6H2,1H3,(H,11,12) |
Clave InChI |
AIVNTPOJBXFBPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCC(N1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
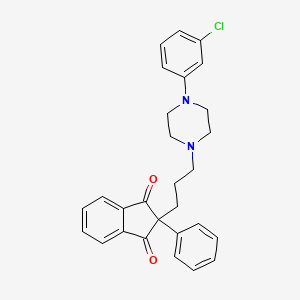
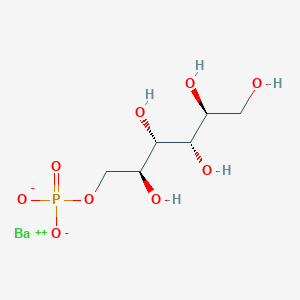
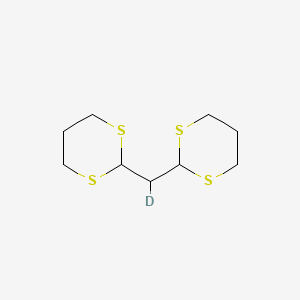
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
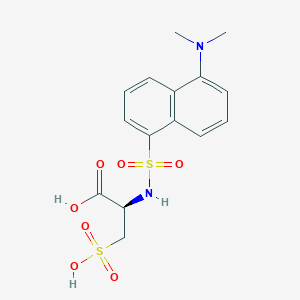
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)

